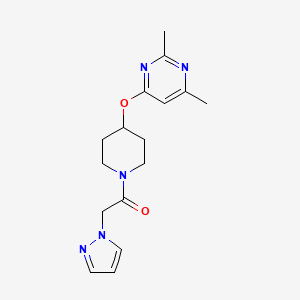

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-10-15(19-13(2)18-12)23-14-4-8-20(9-5-14)16(22)11-21-7-3-6-17-21/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILXTWPIPGUBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a pyrimidine moiety, and a pyrazole structure, which are known to contribute to various pharmacological effects. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. Its structural components include:

- Pyrimidine : Known for its role in nucleic acid metabolism and as a scaffold for drug development.

- Piperidine : A nitrogen-containing heterocyclic compound that often enhances biological activity.

- Pyrazole : A five-membered ring that exhibits diverse biological properties, including anticancer and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with halogenating agents.

- Synthesis of the Piperidine Ring : Cyclization using suitable precursors.

- Coupling Reaction : Combining the pyrimidine derivative with the piperidine under controlled conditions.

- Introduction of the Pyrazole Moiety : Finalizing the structure through substitution reactions.

Anticancer Properties

Research indicates that compounds containing pyrazole structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism is thought to involve inhibition of key enzymes such as topoisomerase II and EGFR, which are critical in cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 100–400 µg/mL, indicating potential as an antimicrobial agent.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell growth and apoptosis.

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical settings:

These findings underscore the potential therapeutic applications of this compound in oncology and infectious diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrimidine-Piperidine Motifs

The compound shares structural similarities with derivatives reported in pyrimidine-based pharmacological agents. For example:

- 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (50e): This analogue replaces the dimethylpyrimidinyloxy group with a pyrido[3,4-d]pyrimidin-4(3H)-one core and introduces a dichlorobenzyl-piperidine substituent. However, the ethanone linker in the target compound may offer greater conformational flexibility .

Pyrazole-Containing Derivatives

Compounds like 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–10) feature pyrazole fused with pyrimidinones. Unlike the target compound, these derivatives lack the piperidine scaffold but share the pyrazole-thioether linkage. The absence of a piperidine ring in 2–10 reduces steric hindrance, which may enhance binding to flat enzymatic pockets, such as those in purine-metabolizing enzymes .

Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.